molecular formula C6H10N2S B15147387 ((5-Methylthiophen-2-yl)methyl)hydrazine CAS No. 887592-30-5

((5-Methylthiophen-2-yl)methyl)hydrazine

Cat. No.: B15147387
CAS No.: 887592-30-5
M. Wt: 142.22 g/mol
InChI Key: RFKQIUGRQNLNSC-UHFFFAOYSA-N
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Description

Its molecular formula is C₆H₉N₂S, with a molecular weight of 141.21 g/mol (calculated).

Properties

CAS No.

887592-30-5

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

(5-methylthiophen-2-yl)methylhydrazine

InChI

InChI=1S/C6H10N2S/c1-5-2-3-6(9-5)4-8-7/h2-3,8H,4,7H2,1H3

InChI Key

RFKQIUGRQNLNSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNN

Origin of Product

United States

Preparation Methods

The synthesis of ((5-Methylthiophen-2-yl)methyl)hydrazine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization .

Chemical Reactions Analysis

((5-Methylthiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

((5-Methylthiophen-2-yl)methyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((5-Methylthiophen-2-yl)methyl)hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(A) 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine ()
  • Structure : A benzothiazole core with chloro and fluoro substituents and a hydrazine group.
  • Properties : Quantum chemical studies (B3LYP/6-311G(d,p)) reveal lower HOMO-LUMO gaps (4.5 eV) compared to ((5-Methylthiophen-2-yl)methyl)hydrazine, indicating higher reactivity. The methylthiophene moiety in the latter may enhance lipophilicity, influencing bioavailability .
(B) 2-((3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methyl-N′-(thiophen-2-ylmethylene)thiazole-5-carbohydrazide ()
  • Structure: A thiazole-thiophene hybrid with carbohydrazide and cyano groups.
  • The additional thiazole ring and cyano group may enhance binding to microbial enzymes compared to simpler hydrazine derivatives .
(C) 4-Methyl-2-phenylthiazole-5-carbohydrazide ()
  • Structure : Thiazole core with phenyl and carbohydrazide substituents.
  • Properties : Demonstrates anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 μg/mL). The phenyl group likely improves π-π stacking with biological targets, a feature absent in the methylthiophene derivative .

Physicochemical Properties

  • Lipophilicity : Methylthiophene derivatives (e.g., this compound) exhibit higher logP values than benzothiazole analogs (), favoring membrane permeability.
  • Thermal Stability : Benzothiazole-hydrazine derivatives () show higher thermal stability due to aromatic heterocycles, whereas thiophene derivatives may decompose at lower temperatures .

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₆H₉N₂S 141.21 Thiophene, hydrazine
1-(5-Chloro-6-fluoro-benzothiazol-2-yl)hydrazine C₇H₆ClFN₂S 216.65 Benzothiazole, chloro, fluoro
4-Methyl-2-phenylthiazole-5-carbohydrazide C₁₁H₁₀N₄OS 246.29 Thiazole, phenyl, carbohydrazide

Table 2: Spectroscopic Data (Selected Examples)

Compound (Evidence) IR (cm⁻¹) ¹H NMR (δ, ppm) Key Signals
This compound (N/A) N/A N/A Hypothetical: Thiophene-H (6.8–7.2), NH₂ (3.1–3.5)
Compound 5g () 3452 (NH), 2216 (CN) 2.20–2.47 (CH₃), 7.05–7.52 (thiophene-H) CN stretch, thiophene protons

Biological Activity

((5-Methylthiophen-2-yl)methyl)hydrazine is a compound belonging to the hydrazine class, which has garnered attention due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure

The compound can be represented as follows:

C8H10N2S\text{C}_8\text{H}_{10}\text{N}_2\text{S}

This structure includes a thiophene ring, which is significant for its biological interactions.

1. Antimicrobial Activity

Research has shown that hydrazine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacteria and fungi.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings suggest that this compound could be effective against common pathogens.

2. Anticancer Activity

Hydrazine derivatives have been explored for their potential in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells. For example, a related study indicated that hydrazone derivatives showed cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : Ranged from 10 μM to 25 μM for various derivatives, indicating promising anticancer potential.

3. Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Assay Type IC50 Value (μM) Reference
DPPH Radical Scavenging25
Hydroxyl Radical Scavenging30

Case Studies

Several case studies have highlighted the biological activity of hydrazine derivatives:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of hydrazone derivatives and evaluated their antimicrobial activity against clinical isolates.
    • Results indicated that some compounds exhibited higher efficacy than conventional antibiotics.
  • Anticancer Evaluation :
    • A group of hydrazones was tested against human cancer cell lines, showing significant cytotoxic effects via apoptosis induction.
    • The study suggested that modifications in the hydrazone structure could enhance potency.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, disrupting metabolic pathways in microorganisms and cancer cells.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can induce cell death in cancer cells.

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